molecular formula C21H28N2O2 B2406449 (E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide CAS No. 2411332-20-0

(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide

Cat. No. B2406449
CAS RN: 2411332-20-0
M. Wt: 340.467
InChI Key: KAUGMWVOIFCICG-DHZHZOJOSA-N
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Description

The compound is an amide derivative, which suggests it could have applications in a variety of fields, including medicinal chemistry and materials science. Amides are common in nature and are key components of proteins. They also have a wide range of uses in industry, including in the manufacture of plastics, resins, and fibers .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The exact method would depend on the specific structures of the starting materials .


Molecular Structure Analysis

The compound contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and an amide functional group. The presence of these groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The naphthalene ring could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring could make the compound relatively nonpolar and insoluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve interacting with a specific biological target .

Future Directions

Future research could involve studying the properties of this compound in more detail, exploring its potential applications, and developing methods for its synthesis .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-5-15-25-20-13-12-17-9-6-7-10-18(17)19(20)16-23(4)21(24)11-8-14-22(2)3/h6-13H,5,14-16H2,1-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUGMWVOIFCICG-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)CN(C)C(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)CN(C)C(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide

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